3-(3-bromo-2-methylpropyl)-1-methyl-1H-pyrazole
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Overview
Description
3-(3-bromo-2-methylpropyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of a bromo-substituted alkyl chain and a methyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-2-methylpropyl)-1-methyl-1H-pyrazole typically involves the following steps:
Preparation of 3-bromo-2-methylpropyl bromide: This intermediate can be synthesized by the bromination of 2-methylpropene using hydrobromic acid or by the allylic bromination of propene.
Formation of 1-methyl-1H-pyrazole: This can be prepared by the reaction of hydrazine with 1,3-diketones under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromo-2-methylpropyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include dehalogenated compounds and reduced functional groups.
Scientific Research Applications
3-(3-bromo-2-methylpropyl)-1-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-bromo-2-methylpropyl)-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom can participate in halogen bonding, which can enhance binding affinity and specificity. The pyrazole ring can interact with aromatic residues in proteins through π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
3-bromo-2-methylpropene: This compound is a precursor in the synthesis of 3-(3-bromo-2-methylpropyl)-1-methyl-1H-pyrazole and shares similar reactivity.
1-methyl-1H-pyrazole: This compound is the core structure of this compound and exhibits similar chemical properties.
Uniqueness
This compound is unique due to the presence of both a bromo-substituted alkyl chain and a methyl group on the pyrazole ring. This combination of functional groups imparts distinct reactivity and binding properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H13BrN2 |
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Molecular Weight |
217.11 g/mol |
IUPAC Name |
3-(3-bromo-2-methylpropyl)-1-methylpyrazole |
InChI |
InChI=1S/C8H13BrN2/c1-7(6-9)5-8-3-4-11(2)10-8/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
YWEBGKQMDDLYEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NN(C=C1)C)CBr |
Origin of Product |
United States |
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